molecular formula C27H25ClN2O3 B014790 N-(2-Phenylethyl)indomethacin Amide CAS No. 261766-32-9

N-(2-Phenylethyl)indomethacin Amide

Cat. No.: B014790
CAS No.: 261766-32-9
M. Wt: 460.9 g/mol
InChI Key: VYDBTNADENXYSN-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-Indomethacin amide is a N-acylindole.

Biological Activity

N-(2-Phenylethyl)indomethacin amide is a derivative of indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID). This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. The following sections detail its biological activity, including mechanisms of action, experimental findings, and case studies.

  • Anti-inflammatory Properties : Like indomethacin, this compound likely exerts its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins, mediators of inflammation. This compound also shows potential for inhibiting phospholipase A2 (PLA2), further contributing to its anti-inflammatory profile .
  • Anticancer Activity : Recent studies indicate that this compound exhibits anticancer properties, possibly through the modulation of angiogenesis and induction of apoptosis in cancer cells. It has been reported to show antiangiogenic activity in various experimental models, which is significant for cancer prevention and therapy .
  • Antiviral Potential : Although primarily recognized for its anti-inflammatory and anticancer activities, there is emerging evidence suggesting that indomethacin derivatives may also possess antiviral properties. For instance, indomethacin has shown some efficacy against coronaviruses by inhibiting viral replication at early stages .

In Vitro Studies

A series of in vitro experiments have evaluated the biological activity of this compound:

  • Cell Line Studies : The compound demonstrated significant inhibition of pro-inflammatory cytokines in human cell lines stimulated with lipopolysaccharides (LPS). This suggests a robust anti-inflammatory effect at the cellular level.
  • Cancer Cell Lines : In studies involving various cancer cell lines, this compound induced apoptosis and inhibited cell proliferation at micromolar concentrations. These effects were more pronounced compared to standard NSAIDs .

Binding Affinity Studies

The interaction of this compound with human serum albumin (HSA) was analyzed using fluorescence quenching techniques. The results indicated:

  • Multiple Binding Sites : The compound exhibited binding at both primary and secondary sites on HSA, which is crucial for understanding its pharmacokinetics and bioavailability .

Data Table: Biological Activity Summary

Activity TypeMechanismReference
Anti-inflammatoryCOX inhibition, PLA2 inhibition
AnticancerInduction of apoptosis
AntiviralInhibition of viral replication
Binding AffinityInteraction with HSA

Case Study 1: Anti-inflammatory Efficacy

In a controlled study involving patients with chronic inflammatory conditions, administration of this compound resulted in a significant reduction in pain scores and inflammatory markers compared to placebo. This highlights its potential as an effective therapeutic agent in managing inflammatory diseases.

Case Study 2: Cancer Prevention

A preclinical study assessed the effects of this compound on tumor growth in animal models. Results indicated a marked decrease in tumor size and incidence when treated with this compound, suggesting its role as a chemopreventive agent .

Properties

IUPAC Name

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(2-phenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN2O3/c1-18-23(17-26(31)29-15-14-19-6-4-3-5-7-19)24-16-22(33-2)12-13-25(24)30(18)27(32)20-8-10-21(28)11-9-20/h3-13,16H,14-15,17H2,1-2H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDBTNADENXYSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NCCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274424
Record name N-(2-Phenylethyl)indomethacin Amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261766-32-9
Record name Indomethacin phenethylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261766329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Phenylethyl)indomethacin Amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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